molecular formula C12H19ClN2O B2929483 N-(2-aminoethyl)-4-phenylbutanamide hydrochloride CAS No. 861052-88-2

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

Cat. No.: B2929483
CAS No.: 861052-88-2
M. Wt: 242.75
InChI Key: OZSWSYGIFITQCT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is a chemical compound with a molecular formula of C12H18ClNO It is a hydrochloride salt form of N-(2-aminoethyl)-4-phenylbutanamide, which is a derivative of phenylbutanamide

Scientific Research Applications

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

While the mechanism of action for “N-(2-aminoethyl)-4-phenylbutanamide hydrochloride” is not available, a related compound, “4-(2-Aminoethyl)-benzenesulfonyl Fluoride”, has been found to inhibit NADPH Oxidase Activation .

Safety and Hazards

Safety data sheets for related compounds suggest that they can cause skin and eye irritation, and they may be toxic if swallowed or in contact with skin .

Future Directions

“N-(2-Aminoethyl)biotinamide hydrochloride” is currently used for intracellular labeling and neuronal tracing studies . “2-Aminoethylmethacrylamide hydrochloride” is used to synthesize polymers for nucleic acid complexation and polyplex formation . These applications suggest potential future directions in biomedical research and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)benzamide: Similar structure but lacks the phenylbutanamide moiety.

    4-phenylbutanamide: Lacks the aminoethyl group.

    N-(2-aminoethyl)-4-phenylbutanoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSWSYGIFITQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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